molecular formula C12H15NO3 B12961087 Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate

Cat. No.: B12961087
M. Wt: 221.25 g/mol
InChI Key: ZIRYOGLCZHVMAQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate typically involves the reaction of ethyl acrylate with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-((2-hydroxyphenyl)amino)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl (E)-3-((2-chlorophenyl)amino)acrylate: Contains a chlorine atom instead of a methoxy group.

    Ethyl (E)-3-((2-nitrophenyl)amino)acrylate: Features a nitro group in place of the methoxy group.

Uniqueness

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl (E)-3-(2-methoxyanilino)prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(14)8-9-13-10-6-4-5-7-11(10)15-2/h4-9,13H,3H2,1-2H3/b9-8+

InChI Key

ZIRYOGLCZHVMAQ-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/NC1=CC=CC=C1OC

Canonical SMILES

CCOC(=O)C=CNC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.